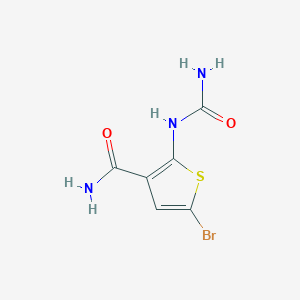

5-Bromo-2-ureidothiophene-3-carboxamide

Description

Significance of Thiophene (B33073) Derivatives in Drug Discovery

Thiophene derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into a number of FDA-approved drugs. researchgate.netnih.gov The thiophene nucleus is present in pharmaceuticals with applications ranging from anti-inflammatory and antimicrobial to anticancer and anticonvulsant agents. nih.govnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between the drug molecule and its biological target. nih.gov Furthermore, the thiophene ring is amenable to various chemical modifications, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. nih.gov The versatility of thiophene chemistry has enabled the synthesis of large libraries of compounds for high-throughput screening, accelerating the identification of new drug candidates. nih.gov

Evolution of Ureidothiophene (B3733153) Carboxamides as Pharmacologically Active Entities

The combination of a urea (B33335) or thiourea (B124793) moiety with a thiophene carboxamide scaffold has given rise to a class of compounds with significant therapeutic potential. mdpi.commdpi.com The urea group is a well-known pharmacophore that can form multiple hydrogen bonds with biological receptors, often leading to high-affinity interactions. When attached to the thiophene ring, it can influence the electronic properties of the entire molecule, thereby modulating its biological activity.

Ureidothiophene derivatives have been investigated for a range of biological activities, including as inhibitors of bacterial RNA polymerase and viral reverse transcriptase. researchgate.netnih.gov The carboxamide group further enhances the drug-like properties of these molecules by providing an additional site for hydrogen bonding and influencing their solubility and metabolic stability. The systematic exploration of different substitution patterns on the thiophene ring and the urea moiety has allowed researchers to establish structure-activity relationships (SAR), guiding the design of more potent and selective compounds. nih.gov

Research Rationale and Scope for 5-Bromo-2-ureidothiophene-3-carboxamide

The specific compound, this compound, integrates several key features that make it a compelling subject for medicinal chemistry research. The bromine atom at the 5-position of the thiophene ring is of particular interest. Halogen atoms can modulate a compound's lipophilicity, which affects its ability to cross cell membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. mdpi.com The presence of a bromine atom can also influence the metabolic stability of the compound.

The ureido group at the 2-position and the carboxamide at the 3-position provide crucial hydrogen bonding donors and acceptors, suggesting the potential for strong interactions with biological targets. Given the known anticancer and antibacterial activities of many thiophene carboxamide and ureidothiophene derivatives, there is a strong rationale for investigating this compound for similar properties. nih.govnih.gov The scope of research for this compound would involve its chemical synthesis, characterization, and subsequent evaluation in a variety of biological assays to determine its cytotoxic, antimicrobial, and other potential therapeutic effects.

Biological Activity of Structurally Related Thiophene Derivatives

Anticancer Activity of Thiophene Carboxamide Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-thiophene-carboxamide 2b | Hep3B | 5.46 | nih.gov |

| Phenyl-thiophene-carboxamide 2e | Hep3B | 12.58 | nih.gov |

| 5-bromo-N-(thiazol-2-yl)thiopene-2-carboxamide | MCF-7 | >50 | mdpi.com |

| 5-bromo-N-(thiazol-2-yl)thiopene-2-carboxamide | HT-29 | >50 | mdpi.com |

| 5-bromo-N-(thiazol-2-yl)thiopene-2-carboxamide | A375 | >50 | mdpi.com |

IC50: The half maximal inhibitory concentration.

Antibacterial Activity of Substituted Thiophene Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3.125 | researchgate.netnih.gov |

| 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analog 4a | ESBL-producing E. coli | Not Specified | mdpi.com |

| 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analog 4c | ESBL-producing E. coli | Not Specified | mdpi.com |

| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 | 0.00039 | nih.govresearchgate.net |

MIC: Minimum Inhibitory Concentration. XDR: Extensively Drug-Resistant. ESBL: Extended-Spectrum β-Lactamase.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(carbamoylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2S/c7-3-1-2(4(8)11)5(13-3)10-6(9)12/h1H,(H2,8,11)(H3,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUIRIDPRMRRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)N)NC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Ureidothiophene 3 Carboxamide and Its Direct Analogues

Synthetic Routes to the 2-Ureidothiophene-3-carboxamide Core Structure

The construction of the fundamental 2-ureidothiophene-3-carboxamide framework is typically achieved through a two-stage process: the formation of a 2-aminothiophene-3-carboxamide (B79593) precursor, followed by the introduction of the ureido group.

Gewald Reaction and Derivatives for 2-Aminothiophene-3-carboxamide Precursors

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. derpharmachemica.comtubitak.gov.tr This multicomponent reaction offers a convergent and efficient route to polysubstituted 2-aminothiophenes from simple starting materials. orgsyn.org The most common variant for preparing 2-aminothiophene-3-carboxamide precursors involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile, such as cyanoacetamide, in the presence of elemental sulfur and a basic catalyst. tubitak.gov.tr

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base like morpholine (B109124) or triethylamine, to form an α,β-unsaturated nitrile. orgsyn.org Subsequently, elemental sulfur adds to the β-carbon, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. orgsyn.org

Various modifications to the classical Gewald reaction conditions have been developed to improve yields and accommodate a wider range of substrates. These include the use of microwave irradiation, solvent-free conditions, and various catalysts. psu.edu For instance, the use of calcium oxide (CaO) as a heterogeneous catalyst in ethanol (B145695) has been reported to be an efficient and cost-effective method for this transformation. derpharmachemica.com

Table 1: Examples of Gewald Reaction Conditions for 2-Aminothiophene Synthesis

| Ketone/Aldehyde | Active Nitrile | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Cyclohexanone | Cyanoacetamide | Morpholine | Ethanol | Reflux | 85 | derpharmachemica.com |

| Acetone | Cyanoacetamide | CaO | Ethanol | Reflux | 78 | derpharmachemica.com |

| Butan-2-one | Ethyl cyanoacetate (B8463686) | Morpholine | None | Room Temp | 82 | psu.edu |

| Acetophenone | Malononitrile | Morpholine | Ethanol | 50 °C | 75 | tubitak.gov.tr |

Introduction of the Ureido Moiety

Once the 2-aminothiophene-3-carboxamide precursor is obtained, the ureido group is introduced at the C-2 amino position. This transformation is typically achieved by reacting the 2-aminothiophene with an isocyanate or by a two-step process involving the formation of a carbamate (B1207046) intermediate.

A common method involves the reaction of the 2-aminothiophene with an alkali metal cyanate, such as potassium cyanate, in the presence of an acid. This in situ generates isocyanic acid, which then reacts with the amino group to form the desired 2-ureidothiophene derivative. Another approach is the use of chlorosulfonyl isocyanate, followed by hydrolysis of the resulting sulfonylurea.

Regioselective Bromination Strategies at the Thiophene (B33073) C-5 Position

The introduction of a bromine atom at the C-5 position of the 2-ureidothiophene-3-carboxamide core is a crucial step for subsequent functionalization. The electron-donating nature of the amino/ureido group at the C-2 position and the carboxamide group at the C-3 position activate the thiophene ring towards electrophilic substitution, with a strong directing effect towards the C-5 position.

Common brominating agents for this regioselective transformation include N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) or dichloromethane. mdpi.com The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, to afford the 5-bromo derivative in good yield. mdpi.com The high regioselectivity is attributed to the stabilization of the intermediate carbocation by the adjacent heteroatom and the electron-donating substituents. In some cases, elemental bromine in a solvent like acetic acid can also be employed for this purpose. mdpi.com

Synthesis of Carboxamide Modifications (e.g., Ester Analogues)

The carboxamide functionality at the C-3 position can be modified, for instance, by conversion to an ester group, to explore the structure-activity relationships of these compounds.

Synthesis of Methyl 5-Bromo-2-ureidothiophene-3-carboxylate

The synthesis of the methyl ester analogue, methyl 5-bromo-2-ureidothiophene-3-carboxylate, can be achieved by first preparing the corresponding 2-aminothiophene-3-carboxylate via a Gewald reaction using a cyanoacetate ester instead of cyanoacetamide. This precursor is then subjected to the ureido formation and subsequent regioselective bromination at the C-5 position as described above. Alternatively, the carboxamide of 5-bromo-2-ureidothiophene-3-carboxamide can be hydrolyzed to the carboxylic acid, followed by esterification with methanol (B129727) under acidic conditions.

Palladium-Catalyzed Cross-Coupling Reactions for C-5 Functionalization

The bromine atom at the C-5 position of this compound serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions are pivotal for creating diverse libraries of compounds for biological screening.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for forming carbon-carbon bonds. nih.gov In this reaction, the this compound is coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst, a base, and a suitable solvent. nih.gov Commonly used catalyst systems include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. nih.govnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 5-Bromothiophenes

| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 75 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 °C | 82 | nih.gov |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 68 | nih.gov |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 °C | 79 | mdpi.com |

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be utilized to further diversify the C-5 position of the thiophene ring, although their application on this specific scaffold is less commonly reported. These methodologies collectively provide a robust platform for the synthesis and derivatization of this compound and its analogues.

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For ureidothiophene (B3733153) derivatives, ¹H NMR and ¹³C NMR spectroscopy would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of a compound like 5-bromo-2-ureidothiophene-3-carboxamide, one would expect to observe distinct signals corresponding to the protons of the thiophene (B33073) ring, the urea (B33335) moiety (NH protons), and the carboxamide group (NH₂ protons). The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the thiophene proton would likely appear as a singlet in a specific region of the spectrum. The protons of the NH and NH₂ groups would also exhibit characteristic chemical shifts, which can sometimes be broad and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms in the thiophene ring, the carbonyl carbons of the urea and carboxamide groups, would be indicative of their bonding and electronic environment.

Table 1: Hypothetical ¹H NMR Data for a Ureidothiophene Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 | s | 1H | Thiophene-H |

| 9.50 | s | 1H | Urea-NH |

| 7.80 | br s | 2H | Carboxamide-NH₂ |

| 10.20 | s | 1H | Urea-NH |

Table 2: Hypothetical ¹³C NMR Data for a Ureidothiophene Derivative

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | Carboxamide C=O |

| 155.0 | Urea C=O |

| 140.0 | Thiophene C-Br |

| 135.0 | Thiophene C-Urea |

| 120.0 | Thiophene C-Carboxamide |

| 110.0 | Thiophene CH |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of a synthesized compound. In the analysis of a ureidothiophene derivative, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

The purity of the compound is assessed by injecting a solution of the sample into the HPLC system and monitoring the eluent with a UV detector at a wavelength where the compound exhibits strong absorbance. A pure compound should ideally show a single major peak in the chromatogram. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters for a Ureidothiophene Derivative

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Hypothetical) | 12.5 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of a target compound. After separation by the LC system, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, the expected molecular weight can be calculated from its chemical formula (C₆H₅BrN₄O₂S). The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br), which would result in two major peaks separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 278.95 | 280.95 |

| [M+Na]⁺ | 300.93 | 302.93 |

Ultra-Performance Liquid Chromatography (UPLC) for Advanced Separation

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC is particularly useful for analyzing complex mixtures or for high-throughput screening.

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for the separation of closely related impurities that might co-elute in an HPLC analysis. The use of UPLC for the purity assessment of this compound would provide a more detailed and accurate purity profile. The method parameters would be similar to HPLC but adapted for the UPLC system, with faster gradients and higher flow rates.

Table 5: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |

| Flow Rate | 1.0 mL/min | 0.4-0.6 mL/min |

| Run Time | 20-30 min | 2-5 min |

Computational Chemistry and Molecular Modeling Studies

Theoretical Frameworks for Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 5-Bromo-2-ureidothiophene-3-carboxamide is critical to identify the spatial arrangement of atoms (conformers) that are energetically favorable and thus more likely to be biologically active. The presence of rotatable bonds in the ureido and carboxamide side chains allows the molecule to adopt multiple conformations.

Theoretical frameworks, primarily based on molecular mechanics (MM), are employed to explore the potential energy surface of the molecule. Force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are utilized to calculate the potential energy of different conformers. By systematically rotating the flexible bonds and calculating the corresponding energy, a conformational map is generated, highlighting the low-energy, stable structures. These preferred conformations are considered the most relevant for subsequent docking and interaction studies, as they represent the most probable shapes the molecule will adopt when approaching a receptor binding site.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. For this compound, docking studies are crucial for elucidating its mechanism of action and for structure-based drug design. Research on related 2-ureidothiophene-3-carboxylic acids has successfully used this approach to develop potent inhibitors of bacterial RNA polymerase (RNAP) and viral reverse transcriptase (RT). nih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's low-energy conformation, identified through conformational analysis, is used. The receptor's binding site is defined, and a docking algorithm systematically samples various orientations of the ligand within this pocket. A scoring function then estimates the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). nih.govmdpi.com

Analysis of the top-ranked docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govtandfonline.com For instance, the ureido and carboxamide moieties of the compound are potent hydrogen bond donors and acceptors, likely forming critical interactions with amino acid residues in the active site. The thiophene (B33073) ring and bromo-substituent can engage in hydrophobic and halogen bonding interactions, further anchoring the ligand. These insights are vital for optimizing the molecule's structure to improve binding affinity and specificity. nih.govtandfonline.com

| Parameter | Description | Typical Finding for Thiophene Analogs |

|---|---|---|

| Target Protein | The biological macromolecule to which the ligand binds. | Bacterial RNA Polymerase, Viral Reverse Transcriptase, MurF Enzyme, Urease. nih.govnih.govnih.gov |

| Binding Energy (kcal/mol) | An estimate of the binding affinity; more negative values indicate stronger binding. | Values typically range from -7.0 to -10.5 kcal/mol for potent inhibitors. nih.govresearchgate.net |

| Key Interacting Residues | Specific amino acids in the active site that form bonds with the ligand. | Asp, Trp, His, Gln, Phe. mdpi.comnih.govnih.gov |

| Types of Interactions | The nature of the chemical bonds stabilizing the complex. | Hydrogen bonds with ureido/carboxamide groups; hydrophobic interactions with the thiophene ring. nih.govtandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. chemmethod.com For ureidothiophene (B3733153) derivatives, QSAR studies help to identify the key physicochemical properties or structural features (molecular descriptors) that govern their inhibitory potency. nih.gov

To develop a QSAR model, a dataset of analogous compounds with known biological activities (e.g., IC50 values) is required. nih.gov A wide range of molecular descriptors are then calculated for each compound. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate an equation that links a combination of these descriptors to the observed activity. researchgate.netresearchgate.net

A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validation coefficient Q² and external predictive coefficient R²ext), can accurately predict the activity of new, unsynthesized compounds. nih.govtandfonline.com The model also provides valuable insights into the mechanism of action. For example, a QSAR study on thiophene-based inhibitors might reveal that high activity is associated with specific electronic features on the thiophene ring and the presence of hydrogen bond donors in the side chains. nih.govnih.gov

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment | Describes the electronic distribution and polarity of the molecule, crucial for electrostatic interactions. |

| Steric | Molecular Weight, Molar Refractivity (MR) | Relates to the size and shape of the molecule, influencing its fit within a binding pocket. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, which affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical representation of the molecular structure and branching. |

| 3D Descriptors | Molecular Surface Area, Volume | Describes the three-dimensional properties of the molecule. mdpi.com |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. researchgate.net An MD simulation calculates the motion of every atom in the system (protein, ligand, and surrounding solvent) by solving Newton's equations of motion, providing a trajectory that reveals the system's dynamic nature. uzh.ch

For the this compound-receptor complex predicted by docking, an MD simulation is performed for a duration of nanoseconds to microseconds. nih.gov The stability of the complex is evaluated by analyzing key parameters from the simulation trajectory. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to see if the system reaches a stable equilibrium. researchgate.net A stable binding pose is indicated by a low and converging RMSD value.

Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. researchgate.net MD simulations can also confirm the persistence of key interactions (like hydrogen bonds) observed in docking and calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), offering a more accurate estimation of binding affinity. nih.govnih.gov

| Parameter | Description | Interpretation |

|---|---|---|

| Simulation Time | The duration over which the system's dynamics are simulated (e.g., 10-100 ns). | Longer simulations provide more reliable statistics on the system's behavior. nih.gov |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD indicates that the ligand remains securely in the binding pocket. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and areas stabilized by ligand binding. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Confirms the stability of key interactions predicted by docking. nih.gov |

| Binding Free Energy (MM/PBSA) | A post-simulation calculation to estimate the free energy of binding. | Provides a more accurate quantitative measure of binding affinity than docking scores. nih.govnih.gov |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. nih.gov These methods are used to investigate the intrinsic properties of this compound, such as its geometry, charge distribution, and molecular orbital energies.

DFT calculations can optimize the molecular geometry to find the most stable structure with high precision, yielding accurate bond lengths and angles that can be compared with experimental data if available. researchgate.netnih.gov The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Moreover, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. nih.gov

| Descriptor | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides accurate bond lengths, bond angles, and dihedral angles. researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. researchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A measure of chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. nih.gov |

Biological Activities and Pharmacological Potential of Thiophene Ureido Carboxamide Scaffolds

Overview of Biological Relevance within the Ureidothiophene (B3733153) Chemical Space

The ureidothiophene scaffold, which integrates a thiophene (B33073) ring with urea (B33335) and carboxamide functionalities, represents a chemical space of significant interest in medicinal chemistry. Thiophene derivatives are recognized for their versatile pharmacological properties and are integral to various therapeutic agents. nih.govresearchgate.netmdpi.com The incorporation of urea and carboxamide groups enhances the potential for hydrogen bonding and other molecular interactions, making these compounds attractive for targeting a wide array of biological macromolecules. researchgate.netfrontiersin.org

Compounds featuring the thiophene carboxamide scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov The structural features of these molecules allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. nih.gov Research into this chemical space is driven by the need for novel therapeutic agents, particularly those that can overcome drug resistance in infectious diseases and provide new mechanisms for treating cancers. nih.govfao.org The ability of these scaffolds to interact with various enzymes, such as polymerases and kinases, underscores their potential as platforms for the development of targeted inhibitors. nih.govacs.org

Antimicrobial Activities and Mechanisms of Related Analogues

Analogues of 5-Bromo-2-ureidothiophene-3-carboxamide have shown significant promise as antimicrobial agents. The thiophene-ureido-carboxamide core can be optimized to target essential processes in both bacteria and viruses. Thiophene derivatives have been investigated for their activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy against drug-resistant strains. nih.govfrontiersin.orgmdpi.com

A key target for antibacterial drug development is the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme essential for transcription. Ureidothiophene (Urd) compounds have been identified as inhibitors of bacterial RNAP. nih.govoup.com These compounds function by inhibiting transcription at the initiation step. oup.com

The mechanism of action involves blocking the formation of the closed promoter complex (RPc). oup.com Specifically, ureidothiophenes can inhibit the interaction between the RNAP holoenzyme and the -10 promoter element of DNA, without affecting the interaction with the -35 element. nih.govoup.com Evidence suggests that these inhibitors may target the σ subunit of the RNAP holoenzyme, potentially binding to region 1.2, which allosterically controls the recognition of the -10 element. nih.govoup.com This mode of action is distinct from that of other known RNAP inhibitors like rifampicin, and compounds have shown activity against rifampicin-resistant strains. fao.orgoup.com

| Compound | Target | Activity Metric | Value | Organism/Strain | Citation |

|---|---|---|---|---|---|

| Ureidothiophene (Urd) | RNAP | IC50 | ~1 µM | Staphylococcus aureus | oup.com |

| Isopropyl derivative of Urd | RNAP | MIC | 1 µg/ml | Staphylococcus aureus ATCC 13709 | oup.com |

| Isopropyl derivative of Urd | RNAP | MIC | 0.25 µg/ml | Staphylococcus epidermidis | oup.com |

The structural and mechanistic similarities between bacterial RNAP and viral reverse transcriptase (RT) have been exploited to develop dual-activity anti-infective agents. nih.gov The RNAP "switch region" shares functional similarities with the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site in HIV-1 RT. nih.gov

Starting from RNAP inhibitors, structure-based design has led to the development of 2-ureidothiophene-3-carboxylic acids that are potent inhibitors of viral RT, including strains resistant to existing NNRTIs. nih.gov These compounds act through a noncompetitive mechanism, inducing a "closing" of the RT clamp. nih.gov Other thiophene-based scaffolds, such as thiophene[3,2-d]pyrimidine derivatives, have also been developed as highly potent NNRTIs that are effective against a broad range of drug-resistant HIV-1 variants. nih.govelifesciences.org These inhibitors bind within the NNRTI binding pocket, forming extensive interactions that lock the enzyme in an inactive conformation. elifesciences.org

| Compound Class | Target | Mechanism | Activity Profile | Citation |

|---|---|---|---|---|

| 2-Ureidothiophene-3-carboxylic acids | HIV-1 RT | Noncompetitive; closing of the RT clamp | Active against NNRTI-resistant strains | nih.gov |

| Thiophene[3,2-d]pyrimidine derivatives (e.g., 5k) | HIV-1 RT | Non-nucleoside inhibitor (NNRTI) | Potent against WT and mutant strains (K103N, E138K) | nih.govresearchgate.net |

| Thiocarboxanilide thiophene analogues | HIV-1 RT | Non-nucleoside inhibitor (NNRTI) | Active against mutants (L100I, Y181C) | nih.gov |

Kinase Inhibition Profiles of Analogous Compounds

The thiophene-carboxamide urea scaffold is also a validated platform for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. acs.org

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, which allows cancer cells to survive DNA-damaging therapies. acs.orgacs.org Inhibiting CHK1 can therefore increase the efficacy of chemotherapy and radiotherapy. acs.org Thiophenecarboxamide ureas (TCUs) have been identified as potent inhibitors of CHK1. acs.org

Structure-based design and optimization of this scaffold led to the discovery of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762), a clinical candidate. acs.org This class of inhibitors targets the ATP-binding pocket of the kinase. Optimization efforts focused on targeting the ribose binding pocket to enhance cellular potency and selectivity over other kinases like CDK1. acs.org

| Compound | Target Kinase | Development Stage | Design Strategy | Citation |

|---|---|---|---|---|

| Thiophenecarboxamide ureas (TCUs) | CHK1 | Lead discovery | High-throughput screening | acs.org |

| AZD7762 | CHK1 | Clinical candidate | Structure-based design and optimization | acs.org |

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a multifunctional serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and immune responses. nih.govresearchgate.net Its inhibition is being explored for various therapeutic applications. While specific studies focusing solely on this compound analogues as GSK-3β inhibitors are not extensively detailed, the broader class of heterocyclic compounds is known to produce GSK-3β inhibitors. nih.gov The inhibition of GSK-3β has been shown to suppress the malignant phenotype in hepatocellular carcinoma by modulating glycolysis via the AMPK/mTOR signaling pathway. nih.gov Furthermore, GSK-3β inhibition has been identified as a host-directed therapy approach for controlling infections with intracellular pathogens like Mycobacterium tuberculosis. researchgate.netfigshare.com

Rho-associated Protein Kinase 1 (ROCK-1) Inhibition

The direct inhibitory activity of this compound on Rho-associated Protein Kinase 1 (ROCK-1) is not extensively documented in publicly available scientific literature. The ROCK signaling pathway is a critical regulator of cellular functions such as cytoskeletal organization, contraction, and motility, making it a target of interest in various diseases. While research into ROCK inhibitors is active, information specifically linking the thiophene-ureido-carboxamide scaffold to this target is limited. However, related heterocyclic structures incorporating a urea moiety have been investigated. For instance, a class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas has been identified as potent inhibitors of both ROCK-1 and ROCK-2, demonstrating that the urea linkage can be a key pharmacophoric element for interaction with the kinase domain. researchgate.net Despite this, dedicated studies to evaluate this compound or its close analogs as ROCK-1 inhibitors are not presently available.

Mitogen-Activated Protein Kinase Kinases (MAP4Ks) Inhibition

While direct enzymatic assays on this compound are not widely reported, research on structurally analogous compounds suggests that the thiophene-ureido-carboxamide scaffold is a promising candidate for the inhibition of Mitogen-Activated Protein Kinase Kinases (MAP4Ks). A study focused on the discovery of neuroprotective agents for motor neurons derived from induced pluripotent stem cells (iPSCs) of amyotrophic lateral sclerosis (ALS) patients identified a series of 5-phenyl-3-ureidothiophene-2-carboxamides with significant protective effects. Mechanistic analysis indicated that the neuroprotective activity of these compounds was likely due to the inhibition of the MAP4K family, which includes MAP4K4.

Subsequent structural optimization based on MAP4K4 inhibitory activity led to derivatives with superior neuroprotective capabilities. This suggests a direct correlation between the inhibition of this kinase and the observed biological effect, positioning the thiophene-ureido-carboxamide core as a viable backbone for developing MAP4K inhibitors.

Neuroprotective Effects Observed in Related Structural Classes

The thiophene-ureido-carboxamide scaffold is featured in compounds demonstrating significant neuroprotective potential across different experimental models. This activity is a promising field of investigation for derivatives like this compound.

One of the most relevant examples is the discovery of 5-phenyl-3-ureidothiophene-2-carboxamides through phenotypic screening using motor neurons derived from ALS patient iPSCs. These compounds showed a marked ability to protect neurons from degeneration. Further chemical modifications of the initial hit compound resulted in molecules with even more potent neuroprotective effects, underscoring the therapeutic potential of this structural class in neurodegenerative diseases.

In a different context, the protective qualities of this scaffold have been demonstrated in the auditory system. A class of urea-thiophene carboxamides was identified as being protective against aminoglycoside antibiotic-induced hair cell death in zebrafish, a model for mammalian auditory and vestibular hair cells. nih.gov The lead compound, ORC-001, offered significant protection, and subsequent optimization yielded a derivative, ORC-13661, with nanomolar potency and complete in vivo protection in a rat model of hearing loss. nih.gov This otoprotective effect is a form of neuroprotection, as it preserves the vital mechanosensory hair cells of the inner ear.

These findings from different areas of neurobiology highlight the versatility of the thiophene-ureido-carboxamide core in conferring protection to neuronal and neuronal-like cells.

Emerging Biological Activities of Substituted Thiophene Carboxamides

The substituted thiophene carboxamide framework is a versatile scaffold that has been explored for a wide range of biological activities beyond neuroprotection. Its chemical tractability allows for diverse substitutions, leading to compounds with potential applications in oncology, infectious diseases, and inflammatory conditions.

Several emerging activities for this class of compounds include:

Anticancer Activity : Thiophene carboxamide derivatives have been synthesized as biomimetics of the natural anticancer agent Combretastatin A-4. nih.gov Certain derivatives exhibited considerable anticancer activity against hepatocellular carcinoma cell lines. nih.gov Other studies have focused on designing these compounds as checkpoint kinase-1 (Chk1) inhibitors, a key regulator in the cellular response to DNA damage, which is a significant target in cancer therapy. nih.govresearchgate.net

Antimicrobial and Antiviral Activity : Researchers have developed 2-ureidothiophene-3-carboxylic acids as dual inhibitors of bacterial RNA polymerase (RNAP) and viral reverse transcriptase (RT). nih.gov This novel approach aims to create anti-infectives with both antibacterial and antiretroviral properties. nih.gov Additionally, other substituted thiophenes have been evaluated for their antibacterial and antifungal properties. nih.gov

Anti-inflammatory and Anti-diabetic Potential : In vitro assays have demonstrated that certain thiophene carboxamide derivatives possess both anti-inflammatory and anti-diabetic activities, suggesting their potential use in metabolic and inflammatory disorders. bohrium.comresearchgate.net

Otoprotective (Hearing Protection) Activity : As mentioned previously, urea-thiophene carboxamides have been optimized as potent protective agents against aminoglycoside-induced hearing loss, a significant unmet medical need. nih.gov

The diverse biological profile of substituted thiophene carboxamides makes them a privileged scaffold in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications.

Table 1: Summary of Emerging Biological Activities for Thiophene Carboxamide Scaffolds

| Biological Activity | Specific Target/Application | Compound Class Example |

|---|---|---|

| Anticancer | Checkpoint Kinase 1 (Chk1) Inhibition | 2-Ureido thiophene carboxamides |

| Tubulin Polymerization Inhibition | Phenyl-thiophene-carboxamides (CA-4 biomimetics) | |

| Anti-infective | Dual Bacterial RNAP & Viral RT Inhibition | 2-Ureidothiophene-3-carboxylic acids |

| General Antibacterial & Antifungal | Substituted thiophene-pyrazoline hybrids | |

| Anti-inflammatory | Enzyme Inhibition (e.g., COX) | Thiophene carboxamide derivatives |

| Anti-diabetic | Enzyme Inhibition | Thiophene carboxamide derivatives |

| Otoprotective | Hair Cell Protection | Urea-thiophene carboxamides |

Structure Activity Relationship Sar Studies and Rational Design

Influence of Halogenation (Bromine at C-5) on Biological Activity

The introduction of a bromine atom at the C-5 position of the thiophene (B33073) ring is a critical structural feature that significantly modulates the biological activity of 2-ureidothiophene-3-carboxamide derivatives. Halogenation, in general, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which are crucial for its pharmacokinetic and pharmacodynamic profiles.

The presence of bromine, a bulky and lipophilic halogen, at the C-5 position can enhance the compound's ability to penetrate cell membranes, thereby potentially increasing its bioavailability and access to intracellular targets. Furthermore, the electron-withdrawing nature of bromine can alter the electron density of the thiophene ring, which may influence its interaction with biological targets. Studies on related thiophene derivatives have shown that halogenation can lead to potent biological activities. For instance, 2-bromo-5-substituted thiophenes have demonstrated significant cytotoxicity in cancer cell lines. mdpi.com This suggests that the bromine at C-5 in 5-Bromo-2-ureidothiophene-3-carboxamide could be a key contributor to its potential as a therapeutic agent.

Moreover, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the compound to its target protein. This interaction, though weaker than hydrogen bonding, can be highly directional and specific, thus playing a role in the compound's selectivity. The antibacterial efficacy of 5-bromo-N-alkylthiophene-2-sulfonamides further underscores the potential importance of the C-5 bromine in conferring biological activity. nih.gov

| Compound/Analog | C-5 Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Bromo-5-substituted thiophenes | -Br | Potent cytotoxicity | mdpi.com |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | -Br | Antibacterial efficacy | nih.gov |

Importance of the Ureido Moiety for Target Engagement

The ureido moiety (-NH-CO-NH-) at the C-2 position of the thiophene ring is a crucial functional group for target engagement, primarily through its ability to form multiple hydrogen bonds. This group can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen), allowing for robust interactions with the active site of target enzymes or receptors.

In many biologically active ureidothiophene (B3733153) derivatives, the ureido group is essential for anchoring the molecule within the binding pocket of the target protein. For example, in the context of kinase inhibitors, the ureido moiety often forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. nih.gov The planarity of the ureido group also contributes to favorable stacking interactions with aromatic residues in the active site.

Studies on 2-ureidothiophene-3-carboxylic acids have highlighted the significance of the ureido group in their inhibitory activity against bacterial RNA polymerase and viral reverse transcriptase. nih.govresearchgate.net The bidentate hydrogen bonding capability of the ureido group is often a key determinant of the compound's potency and selectivity. The ability of the ureido group to mimic the interactions of natural substrates can lead to effective enzyme inhibition. nih.govresearchgate.net

| Compound Class | Target | Role of Ureido Moiety | Reference |

|---|---|---|---|

| 2-Ureido thiophene carboxamides | Checkpoint Kinase-1 (Chk1) | Key for cellular potency and selectivity | nih.gov |

| 2-Ureidothiophene-3-carboxylic acids | Bacterial RNA Polymerase | Essential for inhibitory activity | nih.gov |

| 2-Ureidothiophene-3-carboxylic acids | Viral Reverse Transcriptase | Crucial for potent inhibition | researchgate.net |

Role of the Carboxamide Group and its Substitutions on Potency and Selectivity

The carboxamide group (-CONH2) at the C-3 position is another vital component of this compound that significantly influences its potency and selectivity. Similar to the ureido moiety, the carboxamide group can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This allows for additional interactions with the target protein, further stabilizing the ligand-protein complex.

SAR studies on various thiophene carboxamide derivatives have demonstrated that modifications to the carboxamide group can have a profound impact on biological activity. nih.govnih.gov For instance, substitution on the amide nitrogen can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. The nature of the substituent can also introduce new interactions with the target, leading to enhanced potency or altered selectivity.

| Compound Series | Modification on Carboxamide | Impact on Activity | Reference |

|---|---|---|---|

| Thiophene-2-carboxamide derivatives | Substitution on amide nitrogen | Modulates antibacterial and antioxidant activity | nih.gov |

| Thiophene carboxamide derivatives | Varied substitutions | Affects anticancer activity | nih.gov |

Regioisomeric Effects within the Ureidothiophene Carboxamide Framework

The specific arrangement of substituents on the thiophene ring, known as regioisomerism, plays a critical role in determining the biological activity of ureidothiophene carboxamides. The relative positions of the ureido and carboxamide groups can significantly alter the molecule's shape, electronic properties, and the spatial orientation of its key interacting groups.

For instance, a study on thiophene-carboxamide derivatives as JNK1 inhibitors revealed that the position of the carboxamide group is crucial for activity. A derivative with the carboxamide at the 3-position showed significant inhibitory activity, whereas the corresponding isomer with the carboxamide at the 5-position was completely inactive. nih.gov This highlights the precise geometric requirements of the target's binding site and the importance of placing the key functional groups in the correct orientation for optimal interaction.

In the case of this compound, the 2,3,5-substitution pattern on the thiophene ring defines a specific three-dimensional arrangement of the bromine atom, the ureido moiety, and the carboxamide group. Any alteration of this arrangement, for example, by moving the carboxamide to the 4-position, would likely result in a dramatic change in biological activity due to a mismatch with the target's binding site.

| Compound Isomer | Carboxamide Position | JNK1 Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Analog 1 | 3-position | 5.4 µM | nih.gov |

| Analog 2 (5f) | 5-position | > 100 µM (inactive) | nih.gov |

Development of Predictive SAR Models

To further rationalize the design of novel and more potent this compound analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

By developing a QSAR model for a series of 2-ureidothiophene-3-carboxamide derivatives, it is possible to identify the key physicochemical properties (e.g., electronic, steric, and hydrophobic) that are most influential for their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources in the drug discovery process.

Several studies have successfully applied 2D and 3D-QSAR approaches to various classes of thiophene derivatives, demonstrating the utility of these methods in guiding lead optimization. jetir.orgnih.govresearchgate.net For instance, a 2D-QSAR study on substituted thiophene carboxamide derivatives identified topological and electronic parameters that significantly influence their anti-tubercular activity. jetir.org Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed three-dimensional understanding of the SAR, highlighting regions around the molecule where modifications are likely to enhance or diminish activity. The development of such predictive models for the this compound scaffold would be a valuable tool for the rational design of next-generation therapeutic agents.

Design and Synthesis of Advanced Analogues and Derivatives

Systematic Structural Modifications for Optimized Pharmacological Profiles

Systematic structural modifications of the 5-bromo-2-ureidothiophene-3-carboxamide scaffold are undertaken to enhance potency, selectivity, and pharmacokinetic properties. These modifications typically involve the urea (B33335) moiety, the carboxamide group, and the thiophene (B33073) ring itself.

The urea functional group is a key site for modification. Alterations to the terminal nitrogen of the urea can significantly impact biological activity. For instance, the introduction of various alkyl, aryl, or heterocyclic substituents can probe the steric and electronic requirements of the target protein's binding pocket. Structure-activity relationship (SAR) studies on related 2-ureidothiophene-3-carboxylic acids have demonstrated that the nature of these substituents is critical for inhibitory potency. nih.gov

A hypothetical series of modifications to enhance the pharmacological profile is presented in the table below.

| Modification Site | Proposed Modification | Rationale for Pharmacological Profile Optimization |

| Urea Moiety (Terminal Nitrogen) | Substitution with substituted phenyl rings | To explore hydrophobic and electronic interactions in the binding pocket. |

| Urea Moiety (Terminal Nitrogen) | Incorporation of heterocyclic rings (e.g., pyridine, thiazole) | To introduce additional hydrogen bond acceptors/donors and improve solubility. |

| Carboxamide Moiety (Nitrogen) | Substitution with small alkyl groups (e.g., methyl, ethyl) | To modulate hydrogen bonding capacity and membrane permeability. |

| Thiophene Ring (Position 4) | Introduction of a methyl group | To probe for steric tolerance and potentially enhance metabolic stability. |

| Thiophene Ring (Position 5) | Replacement of bromine with various aryl groups via Suzuki coupling | To extend the molecule and access additional binding interactions. |

Bioisosteric Replacements of the Thiophene Ring and Side Chains

Bioisosterism is a fundamental strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar physical and chemical properties. researchgate.net In the context of this compound, bioisosteric replacements can be considered for both the thiophene ring and its side chains.

| Original Group | Bioisosteric Replacement | Potential Impact on Pharmacological Profile |

| Thiophene | Phenyl | Altered metabolic stability and hydrophobic interactions. |

| Thiophene | Furan | Increased polarity and potential for different hydrogen bonding. nih.gov |

| Thiophene | Pyridine | Introduction of a basic nitrogen atom for potential salt formation and altered solubility. researchgate.net |

| Thiophene | Thiazole | Potential for additional hydrogen bonding and altered electronic properties. |

Bioisosteric replacements for the urea and carboxamide side chains are also a viable strategy. For instance, the urea moiety could be replaced with a thiourea (B124793), guanidine, or a heterocyclic equivalent that maintains a similar hydrogen-bonding pattern. The carboxamide group could be replaced with a sulfonamide or a reverse amide to explore different geometric and electronic arrangements.

Exploration of Novel Scaffolds Based on this compound

The this compound structure can serve as a foundation for the design of entirely new molecular scaffolds. This can be achieved by using the thiophene core as a template and building upon it with different ring systems or by using fragments of the molecule in a fragment-based drug design approach.

One approach is to use the thiophene ring as a central scaffold to which different functional groups are appended in a spatially distinct manner. For example, the core thiophene could be fused with other rings to create bicyclic or tricyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.net This strategy can lead to more rigid structures with well-defined three-dimensional shapes, which can enhance binding affinity and selectivity for the biological target. The development of novel scaffolds based on bis-thiazoles connected to a thienothiophene core has been explored for antibacterial activity. nih.gov

Q & A

Q. Advanced

- Storage Conditions : Argon atmosphere at −20°C in amber vials to prevent photodegradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated breakdown.

- Purity Monitoring : Quarterly HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (>98% purity threshold) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces, identifying bromine as the primary electrophilic site .

- Kinetic Simulations : Predict activation energies for Ar (nucleophilic aromatic substitution) with amines. Validate with experimental values from UV-Vis kinetics .

What are the ethical considerations in using this compound for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.